
Ethyl 2-amino-3-ethoxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-ethoxyisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl group, an amino group, and an ethoxy group attached to the isonicotinic acid framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-ethoxyisonicotinate can be achieved through several methods. One common approach involves the reaction of 2-aminoisonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-ethoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted isonicotinates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-amino-3-ethoxyisonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-ethoxyisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-3-methoxyisonicotinate
- Ethyl 2-amino-3-propoxyisonicotinate
- Ethyl 2-amino-3-butoxyisonicotinate
Uniqueness
Ethyl 2-amino-3-ethoxyisonicotinate is unique due to the presence of the ethoxy group, which imparts specific physicochemical properties that can influence its reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct solubility, stability, and interaction profiles with biological targets.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl 2-amino-3-ethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-8-7(10(13)15-4-2)5-6-12-9(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12) |
Clé InChI |
WJRYBUGNBNDETI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CN=C1N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


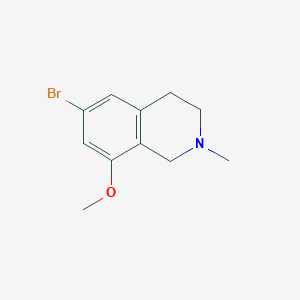


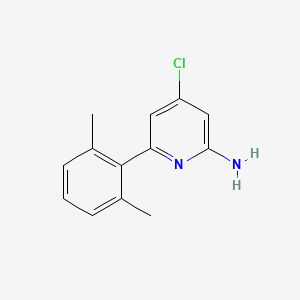


![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)

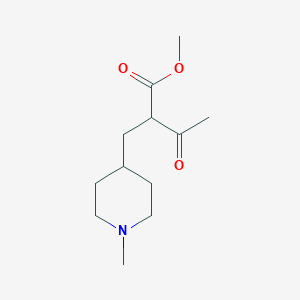
![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
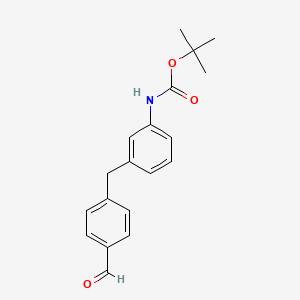
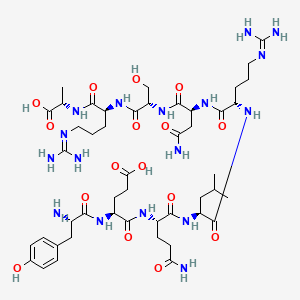
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
